molecular formula C25H32ClN3O4S2 B2894991 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1217049-10-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B2894991
CAS No.: 1217049-10-9
M. Wt: 538.12
InChI Key: MITYVAZRPWNHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole core substituted with 4,7-dimethyl groups, an ethylsulfonyl moiety at the benzamide’s 2-position, and a 3-morpholinopropyl chain. Its hydrochloride salt enhances solubility for pharmacological applications.

  • Friedel-Crafts acylation for aromatic substitution (common in sulfonyl-containing precursors) .
  • Nucleophilic substitution or condensation reactions to introduce the morpholinopropyl and benzothiazole groups.
  • Salt formation with hydrochloric acid to stabilize the final product.

Key structural features include:

  • Ethylsulfonyl group: Enhances polarity and hydrogen-bonding capacity.
  • Morpholinopropyl chain: Improves solubility and membrane permeability.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-ethylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4S2.ClH/c1-4-34(30,31)21-9-6-5-8-20(21)24(29)28(13-7-12-27-14-16-32-17-15-27)25-26-22-18(2)10-11-19(3)23(22)33-25;/h5-6,8-11H,4,7,12-17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITYVAZRPWNHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the dimethyl groups: Methylation of the benzo[d]thiazole ring can be performed using methyl iodide in the presence of a base.

    Attachment of the ethylsulfonyl group: This step involves the sulfonylation of the benzamide core using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Incorporation of the morpholinopropyl group: The final step involves the reaction of the intermediate with 3-chloropropylmorpholine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and morpholinopropyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Structural Comparison of Key Compounds
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Spectral Features (IR, NMR)
Target Compound Benzamide 4,7-dimethylbenzo[d]thiazol-2-yl, ethylsulfonyl, morpholinopropyl ~550 (estimated) Expected νC=O (~1680 cm⁻¹), νS=O (~1350 cm⁻¹)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,4-difluoro-N-(3-morpholinopropyl)benzamide hydrochloride Benzamide 2,4-difluoro, morpholinopropyl ~520 (estimated) νC=O (~1675 cm⁻¹), νC-F (~1220 cm⁻¹)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl ~450–500 νC=S (~1247–1255 cm⁻¹), absence of νC=O
S-Alkylated 1,2,4-triazoles [10–15] 1,2,4-Triazole Halogenated ketones, sulfonylphenyl ~500–550 νC=O (~1650–1700 cm⁻¹), νS-O (~1150 cm⁻¹)

Physicochemical and Pharmacological Properties

Table 2: Functional Group Impact on Properties
Substituent Effect on Solubility Bioactivity Implications Example Compounds
Ethylsulfonyl Moderate polarity; enhances aqueous solubility Potential sulfonamide-like enzyme inhibition Target Compound
2,4-Difluoro Lipophilic; reduces solubility Enhanced membrane permeability; halogen bonding PubChem Analog
Morpholinopropyl High solubility (basic amine) Improved pharmacokinetics (e.g., half-life) Target Compound, [10–15]
Phenylsulfonyl Polar but bulky Possible allosteric modulation in protein targets [7–9], [10–15]
  • Spectral Evidence : The target compound’s ethylsulfonyl group is expected to show strong νS=O vibrations (~1350 cm⁻¹) in IR, comparable to phenylsulfonyl derivatives in triazoles [7–15] . In contrast, the PubChem analog’s fluorine substituents would exhibit νC-F peaks (~1220 cm⁻¹) absent in the target.

Q & A

Basic: What are the critical steps and optimal reaction conditions for synthesizing this compound with high purity?

The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions .
  • Step 2 : Introduction of the morpholinopropyl group via nucleophilic substitution or coupling reactions, often using DMF or dichloromethane as solvents and bases like triethylamine .
  • Step 3 : Sulfonylation at the benzamide position using ethylsulfonyl chloride under controlled temperatures (0–25°C) .
  • Purification : Column chromatography (silica gel) or preparative HPLC with acetonitrile/water gradients to achieve >95% purity .

Advanced: How can reaction yields be optimized while minimizing by-product formation?

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) to identify optimal conditions .
  • In-situ monitoring : Use TLC or HPLC to track reaction progress and terminate at maximal conversion .
  • Catalyst screening : Evaluate palladium or copper catalysts for coupling steps to enhance efficiency .
  • By-product mitigation : Add scavengers (e.g., molecular sieves) for water-sensitive steps or employ low-temperature quenching .

Basic: Which analytical techniques are essential for confirming structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry; deuterated DMSO or CDCl₃ as solvents .
  • HPLC : Reverse-phase C18 columns (e.g., 90% acetonitrile/0.1% TFA) to assess purity (>98%) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 548.2) .

Advanced: How can conflicting biological activity data be resolved?

  • Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) alongside cell-based viability (MTT) and anti-inflammatory (IL-6 ELISA) tests .
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
  • Impurity profiling : Use HPLC-MS to identify and quantify synthetic by-products that may interfere with activity .

Basic: What initial in vitro assays are recommended for evaluating biological activity?

  • Enzyme inhibition : Screen against kinases (e.g., PI3K/AKT) or proteases using fluorogenic substrates .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Anti-inflammatory potential : Measure TNF-α or COX-2 suppression in LPS-stimulated macrophages .

Advanced: How are structure-activity relationships (SAR) established for derivatives?

  • Analog synthesis : Modify substituents (e.g., morpholinopropyl chain length, sulfonyl groups) and test activity .
  • QSAR modeling : Use Schrödinger or MOE software to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Crystallography : Resolve co-crystal structures with targets (e.g., kinases) to identify key binding interactions .

Advanced: How can stability under physiological conditions be assessed?

  • Forced degradation : Expose to pH 1–13, heat (40–60°C), and UV light; monitor via HPLC for degradation products .
  • Solution stability : Measure solubility in PBS or simulated gastric fluid and track precipitation over 24–72 hours .
  • Lyophilization : Test stability in lyophilized form stored at -80°C vs. room temperature .

Basic: What formulation considerations are critical for in vivo studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or surfactants (Poloxamer 188) for IV administration .
  • Bioavailability : Prepare hydrochloride salt forms to improve aqueous solubility .
  • Dosing regimen : Calculate based on pharmacokinetic parameters (e.g., half-life from rodent studies) .

Advanced: How can NMR spectral ambiguities in complex proton environments be resolved?

  • 2D NMR : COSY for coupling networks, HSQC/HMBC for carbon-proton correlations .
  • Variable-temperature NMR : Reduce signal broadening caused by conformational exchange .
  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs for unambiguous assignment .

Advanced: How can computational modeling predict the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina or Glide to simulate binding to kinases or GPCRs .
  • MD simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
  • Pharmacophore mapping : Identify critical functional groups (e.g., sulfonyl, morpholine) for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.